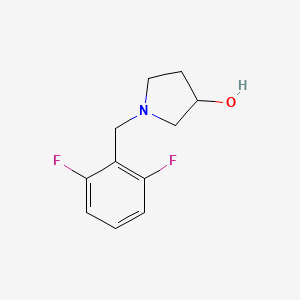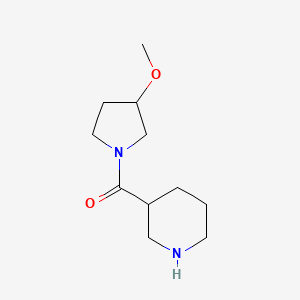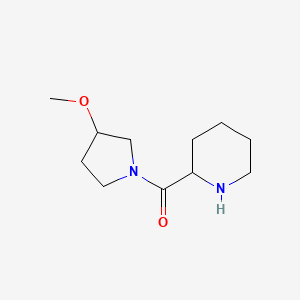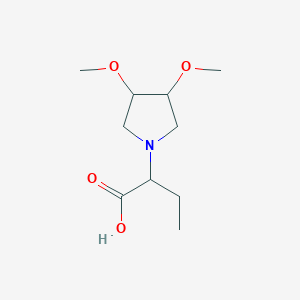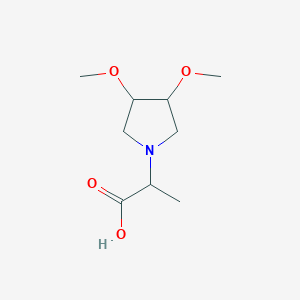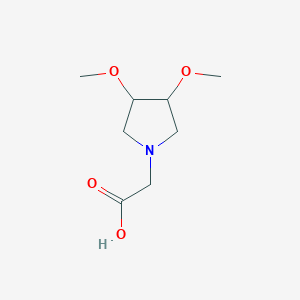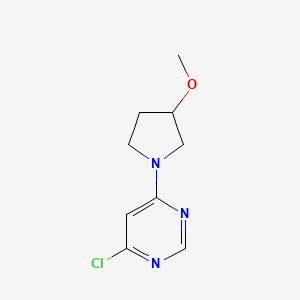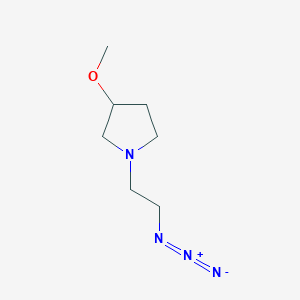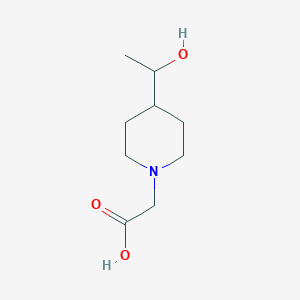![molecular formula C11H15FN2O B1474603 [1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol CAS No. 1566239-06-2](/img/structure/B1474603.png)
[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol
Overview
Description
[1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a fluoropyridine moiety and a methanol group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine ring can be synthesized through various methods, including the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reaction: The fluoropyridine and piperidine moieties are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Methanol Group Introduction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted fluoropyridine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: [1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying enzyme activity and receptor binding.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry:
Mechanism of Action
The mechanism of action of [1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability . The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- [1-(2-Chloropyridin-4-yl)piperidin-4-yl]methanol
- [1-(2-Bromopyridin-4-yl)piperidin-4-yl]methanol
- [1-(2-Iodopyridin-4-yl)piperidin-4-yl]methanol
Comparison:
- Uniqueness: The presence of the fluorine atom in [1-(2-Fluoropyridin-4-yl)piperidin-4-yl]methanol imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo analogs .
- Reactivity: Fluorine’s strong electron-withdrawing effect reduces the basicity of the pyridine ring, making the compound less reactive towards nucleophiles .
- Applications: The fluorinated compound is preferred in applications requiring high binding affinity and stability, such as in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
[1-(2-fluoropyridin-4-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-11-7-10(1-4-13-11)14-5-2-9(8-15)3-6-14/h1,4,7,9,15H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHARUSDXHQQVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


